Scaffold-Driven JAK1/TYK2 Selectivity: 21-Fold Improvement of Imidazo[4,5-b]pyridine over Imidazo[4,5-c]pyridine in Matched-Pair Analysis
In a scaffold-hopping exercise aimed at improving JAK1/TYK2 selectivity, a 3H-imidazo[4,5-b]pyridine series was directly compared against a 1H-imidazo[4,5-c]pyridine series. Matched pairs 10 (imidazo[4,5-c]pyridine scaffold) and 11 (imidazo[4,5-b]pyridine scaffold), both bearing a cyclopropane carboxamide substituent, were evaluated in fluorescence-based biochemical assays against the catalytic domains of JAK1 and TYK2. The imidazo[4,5-b]pyridine scaffold exhibited a 21-fold improvement in JAK1/TYK2 selectivity compared to the imidazo[4,5-c]pyridine scaffold [1]. Docking studies revealed that the differential positioning of the nitrogen atom in the bicyclic core induced a shift in the location of aryl and cyano groups pointing toward the Gly-rich loop, explaining the enhanced selectivity [1].
| Evidence Dimension | JAK1/TYK2 selectivity ratio (fold-selectivity) |
|---|---|
| Target Compound Data | 3H-imidazo[4,5-b]pyridine scaffold (Compound 11): JAK1/TYK2 selectivity ratio not individually reported; scaffold-level 21-fold improvement |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine scaffold (Compound 10): Baseline JAK1/TYK2 selectivity ratio |
| Quantified Difference | 21-fold improvement in JAK1/TYK2 selectivity for imidazo[4,5-b]pyridine over imidazo[4,5-c]pyridine in matched-pair comparison |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1 and TYK2; selectivity determined as ratio of IC50 values for JAK1/TYK2 |
Why This Matters
This provides direct, quantitative evidence that the imidazo[4,5-b]pyridine core—the scaffold of the target compound—is superior to the isosteric imidazo[4,5-c]pyridine for achieving JAK family kinase selectivity, a critical parameter in autoimmune and inflammatory drug discovery programs.
- [1] Mazur M, et al. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. J Med Chem. 2024;67(11):8545-8568. doi:10.1021/acs.jmedchem.4c00769 View Source
